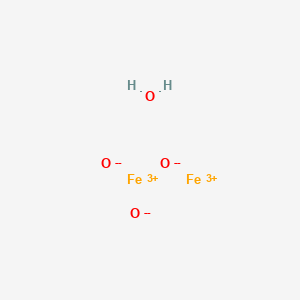![molecular formula C11H12N2O4 B078469 [2-(carbamoylamino)-2-oxo-1-phenylethyl] acetate CAS No. 13838-02-3](/img/structure/B78469.png)
[2-(carbamoylamino)-2-oxo-1-phenylethyl] acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(carbamoylamino)-2-oxo-1-phenylethyl] acetate: is a chemical compound with the molecular formula C11H12N2O4 and a molecular weight of 236.22 g/mol. It is known for its applications in various fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [2-(carbamoylamino)-2-oxo-1-phenylethyl] acetate typically involves the reaction of phenylacetylurea with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows: [ \text{Phenylacetylurea} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid} ]
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions: [2-(carbamoylamino)-2-oxo-1-phenylethyl] acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler compounds.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce simpler urea derivatives.
科学的研究の応用
[2-(carbamoylamino)-2-oxo-1-phenylethyl] acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products.
作用機序
The mechanism by which [2-(carbamoylamino)-2-oxo-1-phenylethyl] acetate exerts its effects involves interactions with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact pathways involved.
類似化合物との比較
Phenacemide (Phenurone): A straight-chain analogue of 5-phenylhydantoin, used as an anticonvulsant.
Pheneturide (Benuride): Another anticonvulsant with a similar structure.
Chlorphenacemide (Comitia-don): Used for its anticonvulsant properties.
Acetylpheneturide (Crampol): Similar in structure and used for similar applications.
Uniqueness: [2-(carbamoylamino)-2-oxo-1-phenylethyl] acetate is unique due to its specific chemical structure, which imparts distinct properties and potential applications. Its acetoxy group differentiates it from other similar compounds, providing unique reactivity and biological activity.
特性
CAS番号 |
13838-02-3 |
|---|---|
分子式 |
C11H12N2O4 |
分子量 |
236.22 g/mol |
IUPAC名 |
[2-(carbamoylamino)-2-oxo-1-phenylethyl] acetate |
InChI |
InChI=1S/C11H12N2O4/c1-7(14)17-9(10(15)13-11(12)16)8-5-3-2-4-6-8/h2-6,9H,1H3,(H3,12,13,15,16) |
InChIキー |
MDVVMENOOOZBJG-UHFFFAOYSA-N |
SMILES |
CC(=O)OC(C1=CC=CC=C1)C(=O)NC(=O)N |
正規SMILES |
CC(=O)OC(C1=CC=CC=C1)C(=O)NC(=O)N |
同義語 |
acetoxyphenurone alpha-acetoxyphenylacetylurea |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


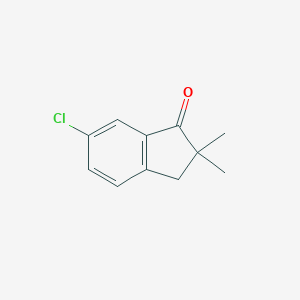
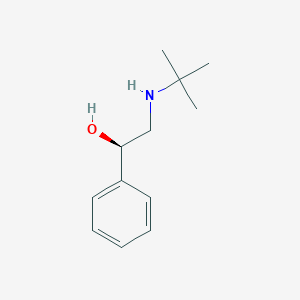
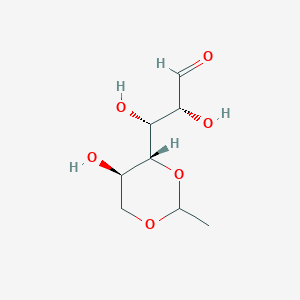
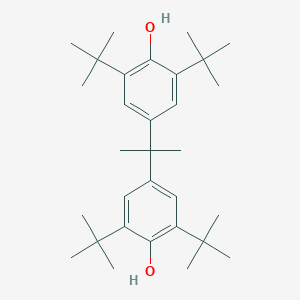
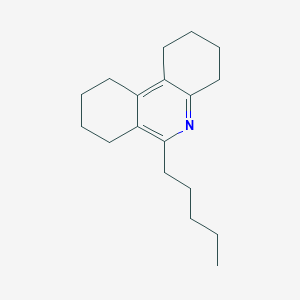

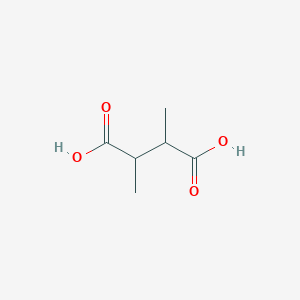
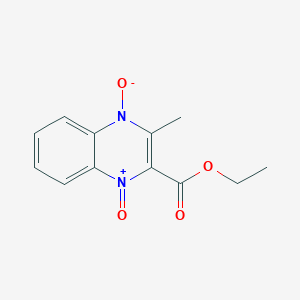
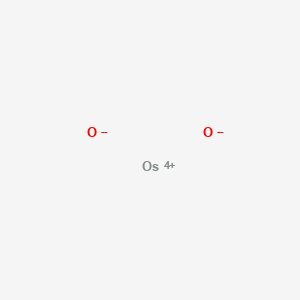
![6-propylpyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B78406.png)
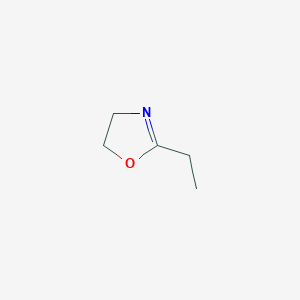
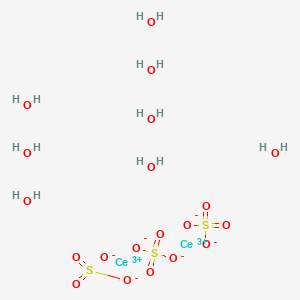
![[p-(Dimethylamino)phenyl]lithium](/img/structure/B78415.png)
